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5-(Methoxycarbonylmethyl)-2-thiouridine - 20299-15-4

5-(Methoxycarbonylmethyl)-2-thiouridine

Catalog Number: EVT-1487668
CAS Number: 20299-15-4
Molecular Formula: C₁₂H₁₆N₂O₇S
Molecular Weight: 332.33
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Product Introduction

Description

5-(Methoxycarbonylmethyl)-2-thiouridine (mcm5s2U) is a modified nucleoside found predominantly at the wobble position (position 34) of certain tRNA molecules in eukaryotes [, , , , , , , , , , , , , , , , , , , , , , , , , ]. It belongs to the xm5U family of modified uridines, which play crucial roles in translational fidelity and efficiency. This modified nucleoside is characterized by the presence of a 5-methoxycarbonylmethyl and a 2-thio group on the uridine base.

5-Carbamoylmethyluridine (ncm5U)

Compound Description: 5-Carbamoylmethyluridine (ncm5U) is a modified uridine nucleoside found at position 34 (wobble position) in tRNA. It is a precursor in the biosynthesis of mcm5s2U [, , ].

Relevance: ncm5U is a direct precursor to 5-(methoxycarbonylmethyl)-2-thiouridine (mcm5s2U) in the multi-step modification pathway. The methyl esterification of ncm5U by the Trm9 and Trm112 proteins yields mcm5U, which can then undergo thiolation to form mcm5s2U. Studies on yeast mutants lacking the ability to form the mcm5 side chain revealed an accumulation of ncm5U, suggesting a potential regulatory role for this intermediate in the biosynthesis of mcm5s2U [].

5-Carbamoylmethyl-2-thiouridine (ncm5s2U)

Compound Description: 5-Carbamoylmethyl-2-thiouridine (ncm5s2U) is a modified uridine nucleoside found in tRNA, particularly at the wobble position (U34) []. This modified nucleoside is an important intermediate in the biosynthesis pathway of mcm5s2U [].

Relevance: Similar to ncm5U, ncm5s2U is a precursor to 5-(methoxycarbonylmethyl)-2-thiouridine (mcm5s2U). The addition of a methyl group to the carboxyl group of ncm5s2U by Trm9 and Trm112 results in the formation of mcm5s2U. The accumulation of ncm5s2U in yeast mutants deficient in Trm9 and Trm112 further supports its role as a direct precursor to mcm5s2U [].

5-Methoxycarbonylmethyluridine (mcm5U)

Compound Description: 5-Methoxycarbonylmethyluridine (mcm5U) is a modified uridine nucleoside commonly found at the wobble position (U34) in tRNA. It plays a crucial role in ensuring accurate decoding of mRNA during translation [, ].

Relevance: mcm5U is an important intermediate in the biosynthetic pathway of 5-(methoxycarbonylmethyl)-2-thiouridine (mcm5s2U) and shares a similar structure []. The addition of a sulfur atom to the 2-position of mcm5U by enzymes like Nfs1p leads to the formation of mcm5s2U []. The presence of mcm5U instead of mcm5s2U can impact translation efficiency and fidelity.

5-Methoxycarbonylmethyl-2′-O-methyluridine (mcm5Um)

Compound Description: 5-Methoxycarbonylmethyl-2′-O-methyluridine (mcm5Um) is a modified uridine nucleoside found in tRNA, often at the wobble position (U34) [].

Relevance: While structurally similar to 5-(methoxycarbonylmethyl)-2-thiouridine (mcm5s2U), mcm5Um possesses a methyl group at the 2′-O position of the ribose sugar instead of a thio group at the 2-position of the uracil base. This difference in modification can have functional implications for tRNA stability and translational efficiency [].

2-Thiouridine

Compound Description: 2-thiouridine is a modified uridine nucleoside commonly found in tRNA, particularly at position 34 []. It is involved in various cellular processes, including translation, stress response, and cell growth.

Overview

5-(Methoxycarbonylmethyl)-2-thiouridine is a modified nucleoside derived from uridine, a fundamental component of ribonucleic acid (RNA). This compound features a methoxycarbonylmethyl group attached to the 5-position of the uracil ring, alongside a sulfur atom replacing the oxygen atom at the 2-position. The chemical structure can be denoted by the CAS number 20299-15-4. This modification plays a significant role in various biological processes and has garnered interest for its applications in scientific research and industry.

Source and Classification

5-(Methoxycarbonylmethyl)-2-thiouridine can be sourced from specific biological systems, particularly in yeast, where it is found at the wobble position of certain transfer ribonucleic acids (tRNAs). Its classification falls under nucleoside analogs, which are compounds that mimic natural nucleosides but possess modifications that can alter their biological activity. This compound is categorized as a thiouridine derivative due to the presence of sulfur in its structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-(Methoxycarbonylmethyl)-2-thiouridine typically involves the modification of uridine through several key steps:

  1. Introduction of Methoxycarbonylmethyl Group: This is achieved via a nucleophilic substitution reaction, where uridine reacts with methoxycarbonylmethyl chloride in the presence of a base such as triethylamine.
  2. Incorporation of Sulfur: The sulfur atom is introduced by treating the intermediate compound with a thiolating agent like Lawesson’s reagent under controlled conditions.
  3. Purification: The final product is purified using chromatographic techniques to ensure high yield and purity suitable for research applications.

Industrial Production

In industrial settings, the production follows similar synthetic routes but emphasizes optimizing reaction conditions such as temperature and reaction time to maximize yield. High-purity reagents are employed, and chromatographic methods are utilized for purification to meet stringent specifications for research and industrial use.

Molecular Structure Analysis

The molecular structure of 5-(Methoxycarbonylmethyl)-2-thiouridine can be represented as follows:

  • Molecular Formula: C₁₁H₁₃N₂O₄S
  • Molecular Weight: Approximately 273.29 g/mol

The presence of both methoxycarbonylmethyl and thiol modifications contributes to its unique chemical properties, influencing its interactions within biological systems.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonylmethyl)-2-thiouridine can undergo various chemical reactions:

  1. Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: The methoxycarbonylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions involving amines or thiols under basic conditions .

Major Products Formed

  • Oxidation Products: Sulfoxides and sulfones.
  • Reduction Products: Alcohol derivatives.
  • Substitution Products: Various substituted uridine derivatives depending on the nucleophile used.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents, facilitating its use in various biochemical assays.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of nucleoside analogs, allowing for further derivatization in synthetic chemistry applications.
Applications

5-(Methoxycarbonylmethyl)-2-thiouridine has several notable applications in scientific research:

  • Biological Studies: Utilized as an analyte for quantifying RNA modifications at attomole levels, contributing to studies on the epitranscriptome—an emerging field focused on RNA modifications and their biological implications .
  • RNA Structure Research: Acts as a probe for studying RNA structure and function, particularly in understanding codon-anticodon interactions during protein translation .
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex nucleoside analogs used in therapeutic applications.
Structural Characterization and Biosynthesis of 5-(Methoxycarbonylmethyl)-2-thiouridine (mcm⁵s²U)

Chemical Structure and Isomeric Properties of mcm⁵s²U

5-(Methoxycarbonylmethyl)-2-thiouridine (mcm⁵s²U) is a hypermodified wobble nucleoside found exclusively in eukaryotic cytoplasmic tRNAs, notably in tRNAᴳˡᵘ(UUC), tRNAᴳˡⁿ(UUG), and tRNAᴸʸˢ(UUU). Its chemical structure (C₁₂H₁₆N₂O₇S; MW 332.33 g/mol) [1] [5] [10] features two distinct modifications on the uracil ring:

  • A 2-thio (s²) group replacing the 2-oxo oxygen at position 2
  • A 5-methoxycarbonylmethyl (mcm⁵) side chain at position 5 [2] [9]

The thiocarbonyl group induces significant conformational rigidity by stabilizing the C3'-endo ribose puckering. This restricts the nucleoside's flexibility and enhances preferential base-pairing with purine nucleotides (A/G) in codon-anticodon interactions [3] [9]. The mcm⁵ side chain (–OCH₂C(=O)OCH₃) contributes polar characteristics and steric bulk, influencing tRNA binding dynamics within the ribosomal A-site. mcm⁵s²U exhibits isomerism related to its biosynthetic intermediates: the non-thiolated form (mcm⁵U) and the carboxylated precursor (cm⁵s²U, lacking the methyl ester) [2] [9]. These structural variants exhibit distinct biochemical properties, with the fully modified mcm⁵s²U being critical for decoding accuracy.

Table 1: Key Structural Features of mcm⁵s²U

Structural ElementChemical GroupConformational ImpactFunctional Role
Uracil position 2Thioketone (=S)Locks ribose in C3'-endoPrevents wobble with pyrimidines
Uracil position 5–OCH₂C(=O)OCH₃Adds steric bulk & polarityEnhances codon binding affinity
Glycosidic bondβ-D-ribofuranoseStandard C-N linkageMaintains nucleoside orientation

Enzymatic Pathways for mcm⁵s²U Formation

Role of Trm9-Trm112 Methyltransferase Complex

The final maturation step of mcm⁵s²U involves the Trm9-Trm112 heterodimeric methyltransferase complex. This enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the carboxylic acid moiety of cm⁵s²U (5-carboxymethyl-2-thiouridine), generating the methoxycarbonylmethyl side chain [2] [9]. Structural studies reveal Trm9 contains the catalytic SAM-binding domain, while Trm112 acts as an essential stabilizer, enhancing Trm9’s substrate affinity and conformational stability [2] [9]. Deletion of TRM9 or TRM112 in yeast results in the accumulation of cm⁵s²U and severely impairs translational fidelity, particularly under stress conditions [2] [4].

Involvement of Ncs2-Ncs6 Thiolation Machinery

The 2-thiolation of the uracil ring is mediated by the Ncs2-Ncs6 heterodimeric complex (also termed TUC1/NCS6-CTU2 in some organisms). This complex functions as a bona fide 2-thiouridylase that directly sulfurates the U34 position [3] [9]. Crucially, Ncs6 is an iron-sulfur (Fe-S) cluster-dependent enzyme, requiring a [4Fe-4S] cluster for its catalytic activity [4] [9]. The Fe-S cluster facilitates sulfur insertion via radical-based mechanisms, distinguishing eukaryotic thiolation from bacterial systems. This enzymatic step is dependent on prior formation of the mcm⁵U intermediate by the Elongator complex [2] [3].

Table 2: Enzymatic Complexes in mcm⁵s²U Biosynthesis

Enzyme ComplexSubunitsCo-FactorsReaction CatalyzedProduct Formed
ElongatorElp1-6Acetyl-CoACarboxylmethylationcm⁵U / ncm⁵U
Trm9-Trm112Trm9, Trm112SAMMethyl esterificationmcm⁵s²U from cm⁵s²U
Ncs2-Ncs6Ncs2, Ncs6[4Fe-4S] cluster2-thiolations²U derivatives

Evolutionary Conservation of the Elongator Complex in mcm⁵ Side Chain Formation

The Elongator complex (Elp1-6) is universally conserved across eukaryotes—from protozoans to mammals—and initiates mcm⁵ side chain formation [2] [9]. Using acetyl-CoA as a carbon donor, it catalyzes the formation of 5-carbamoylmethyl (ncm⁵U) or 5-carboxymethyl (cm⁵U) intermediates at U34. This step is a prerequisite for subsequent methylation by Trm9-Trm112 and thiolation by Ncs2-Ncs6 [2] [3] [9]. Mutations in Elongator subunits phenocopy Trm9/Trm112 defects, underscoring the complex’s essential role in establishing the mcm⁵ moiety. Evolutionary analyses confirm orthologs of Elp3 (the catalytic acetyltransferase subunit) in all eukaryotic lineages, emphasizing the conserved mechanism for side chain biosynthesis [2].

Sulfur Relay Systems in 2-Thiouridine Modification

Urm1 Pathway and Thiocarboxylation Mechanisms

The sulfur atom incorporated into mcm⁵s²U originates from L-cysteine and traverses a dedicated relay system centered on the ubiquitin-related modifier Urm1 [3] [8] [9]. The pathway involves:

  • Sulfur Activation: Cysteine desulfurase Nfs1 generates persulfide (Nfs1-S-SH) on its active site cysteine.
  • Sulfur Transfer: The persulfide sulfur is transferred to Tum1, a cytosolic sulfur carrier.
  • Urm1 Thiocarboxylation: The E1-like enzyme Uba4 adenylates Urm1’s C-terminus (forming Urm1-AMP), then catalyzes thiocarboxylate formation (Urm1-COSH) using sulfur from Tum1 [8].
  • tRNA Thiolation: Thiocarboxylated Urm1 (Urm1-COSH) directly donates sulfur to the Ncs2-Ncs6 complex, enabling 2-thiouridine formation [3] [8].

Cryo-EM studies reveal that Uba4’s rhodanese domain (RHD) positions Urm1 for thiocarboxylation, avoiding aberrant disulfide formation [8]. This pathway links tRNA thiolation to ubiquitin-like protein conjugation, a unique feature of eukaryotic sulfur transfer.

Cross-Domain Comparisons with Bacterial and Archaeal Sulfur Transfer

Sulfur trafficking for tRNA thiolation diverges significantly across domains:

  • Bacteria: Employ a persulfide-based "bucket brigade" (e.g., E. coli TusA-E proteins). IscS generates persulfide, transferred sequentially via TusA → TusBCD → TusE to the thiouridylase MnmA [3] [7] [9]. This system is Fe-S cluster-independent.
  • Archaea: Utilize ThiI (for s⁴U formation) or NcsA-like enzymes. Some archaea lack cysteine desulfurases, suggesting alternative sulfur acquisition [4] [9].
  • Eukaryotes: Depend on the Urm1 thiocarboxylation pathway and Fe-S cluster-dependent enzymes (Ncs6). The Uba4-Urm1 axis is functionally analogous to bacterial TusE but mechanistically distinct, involving protein adenylation [3] [8] [9].

Table 3: Cross-Domain Comparison of Sulfur Relay Systems

FeatureBacteriaArchaeaEukaryotes
Initial Sulfur ActivatorIscS cysteine desulfuraseCysteine desulfurase (variable)Nfs1 cysteine desulfurase
Key Sulfur CarriersTusA, TusBCD, TusEUnknownTum1, Urm1-COSH
ThiouridylaseMnmA (Fe-S independent)ThiI (Fe-S dependent)Ncs2-Ncs6 (Fe-S dependent)
ATP-Dependent StepMnmA adenylationNot characterizedUba4-mediated Urm1 adenylation

The shared dependence on cysteine desulfurases highlights convergent evolution for sulfur activation, while downstream mechanisms reflect domain-specific adaptations. Eukaryotes uniquely integrate ubiquitin-like chemistry (Urm1) with Fe-S enzymology (Ncs6) for 2-thiouridine synthesis [4] [8] [9].

Properties

CAS Number

20299-15-4

Product Name

5-(Methoxycarbonylmethyl)-2-thiouridine

IUPAC Name

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate

Molecular Formula

C₁₂H₁₆N₂O₇S

Molecular Weight

332.33

InChI

InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8-,9-,11-/m1/s1

SMILES

COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Synonyms

3,5-Dinitro-benzyl alcohol; 3,5-Dinitrobenzyl alcohol; 3,5-Dinitrobenzenemethanol; 1,2,3,4-Tetrahydro-4-oxo-1-β-D-ribofuranosyl-2-thioxo-methyl Ester 5-Pyrimidineacetic Acid

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